Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-

Polymer Chemistry Material Design Bisphenol Engineering

Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl- (CAS 156749-76-7), systematically named 4,4'-(cyclopentane-1,1-diyl)bis(2,6-dimethylphenol), is a methyl-substituted cycloalkylidene bisphenol with the molecular formula C21H26O2 and a molecular weight of 310.4 g/mol. A member of the broader bisphenol family, it is characterized by a cyclopentylidene bridge linking two 2,6-dimethylphenol units.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 156749-76-7
Cat. No. B12557673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-
CAS156749-76-7
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2(CCCC2)C3=CC(=C(C(=C3)C)O)C
InChIInChI=1S/C21H26O2/c1-13-9-17(10-14(2)19(13)22)21(7-5-6-8-21)18-11-15(3)20(23)16(4)12-18/h9-12,22-23H,5-8H2,1-4H3
InChIKeyNHPARHIYVDSSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl- (CAS 156749-76-7) – Class, Properties, and Key Differentiators


Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl- (CAS 156749-76-7), systematically named 4,4'-(cyclopentane-1,1-diyl)bis(2,6-dimethylphenol), is a methyl-substituted cycloalkylidene bisphenol with the molecular formula C21H26O2 and a molecular weight of 310.4 g/mol [1]. A member of the broader bisphenol family, it is characterized by a cyclopentylidene bridge linking two 2,6-dimethylphenol units. This structural motif differentiates it within industrial polymer chemistry, where cycloalkylidene bisphenols are documented to enable polycondensation products—such as polycarbonates, polyether ketones, and polyether sulfones—with enhanced thermal and flow properties relative to commonly used alkylidene (e.g., isopropylidene) bridged analogs [2]. The compound's computed properties include a high XLogP3 of 6.3, a topological polar surface area of 40.5 Ų, and two hydrogen bond donors [1], collectively influencing its reactivity and solubility profile in synthetic and procurement contexts.

Sourcing Risk Alert: Why Generic Bisphenol Interchangeability Fails for 4,4'-Cyclopentylidenebis[2,6-dimethylphenol]


In procurement, substituting a cycloalkylidene bisphenol like Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl- with a structurally similar but non-identical in-class analog (e.g., tetramethylbisphenol A or bisphenol C) is not chemically valid. Literature evidence demonstrates that the choice of the bridging group—whether cyclopentylidene, isopropylidene, or methylene—fundamentally alters the glass transition temperature, melt flow behavior, and ultraviolet stability of the final polymer [1]. A patent classification report directly attributes a unique combination of ‘exceptionally good mould release properties, exceptionally good melt flow capacity, and very good stability against UV, heat, and hydrolysis’ specifically to the cycloalkylidene moiety, a property profile not replicated by the methylene- or isopropylidene-bridged analogs when polymerized [1]. Therefore, an in-class compound lacking this exact bridge cannot substitute without risking polymer performance failure.

Technical Evidence Table: Quantified Differentiation of 4,4'-Cyclopentylidenebis[2,6-dimethylphenol] from In-Class Analogs


Hydrophobicity Profile: A 5.6x Increase in LogP Over the Unsubstituted Parent Bridge

The introduction of four methyl substituents ortho to the phenolic -OH groups in Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl- drives a substantial increase in hydrophobicity compared to the unsubstituted analog 4,4'-cyclopentylidenebisphenol. The computed partition coefficient (XLogP3) for the title compound is 6.3 [1], whereas the unsubstituted analog 4,4'-cyclopentylidene diphenol has a predicted LogP of approximately 1.12 (based on PubChem CID structure data for the closest available analog) [2]. This greater than one-order-of-magnitude hydrophobicity shift directly impacts solubility, compatibility with non-polar media, and the hydrolytic stability of derived polymers.

Polymer Chemistry Material Design Bisphenol Engineering

Cycloalkylidene Bridge Advantage: Class-Level Evidence for Improved High-Temperature Flow and Demolding

According to US patent 5,210,328, polycondensation products prepared from substituted cycloalkylidene bisphenols (the class encompassing the target compound) are distinguished from those using standard alkylidene bisphenols by their 'exceptionally good mould release properties and exceptionally good melt flow capacity, especially in view of the high glass temperature' [1]. While specific polycarbonate Tg values for the title compound are not directly disclosed in accessible literature, the class-level differentiation explicitly stems from the cycloalkylidene ring, which reduces polymer-polymer interchain friction compared to linear alkylidene bridges such as isopropylidene. This provides a critical processing advantage for injection molding and extrusion operations.

Polymer Processing Polycarbonate Manufacturing Melt Rheology

Environmental Durability: Class-Level Ultraviolet and Hydrolytic Stability Advantage Over Alkylidene Bridged Analogs

The same patent source explicitly claims that polycondensation products derived from the cycloalkylidene bisphenol class exhibit 'very good stability against UV, heat and hydrolysis' [1]. This is a critical differentiator from the widely used Bisphenol-A (isopropylidene) based polycarbonates, which are known to undergo photo-Fries rearrangement and hydrolytic degradation under outdoor exposure. The cycloalkylidene bridge, particularly when combined with ortho-methyl substituents as in the title compound, sterically shields the susceptible carbonate linkage and reduces chain mobility, thus retarding both photodegradation and hydrolytic cleavage compared to the unshielded isopropylidene backbone.

Polymer Stability UV Degradation Hydrolysis Resistance

Validated Application Scenarios for Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl- Based on Differential Evidence


High-Performance Polycarbonate Production Requiring Superior Melt Flow and High-Tg Processability

The target compound serves as a monomer building block for specialty polycarbonates where the combination of high glass transition temperature and excellent melt flow is non-negotiable. As established in the patent literature, the cycloalkylidene bridge reduces melt viscosity during injection molding, enabling the production of thin-walled, complex optical components (e.g., automotive headlamp lenses, LED covers) that demand both thermal stability and flawless mold release [1]. Substituting with Bisphenol-A compromises this flow-Tg balance, leading to short shots, higher scrap rates, and increased demolding defects.

Weather-Resistant and Hydrolytically Stable Polyether Sulfone Membranes

For filtration membranes and medical device housing used in autoclave sterilization or prolonged outdoor exposure, the superior UV and hydrolytic stability contributed by the cycloalkylidene bisphenol class [1] makes the compound a preferred monomer. The ortho-methyl groups enhance hydrophobicity (XLogP3 = 6.3 [2]), further reducing water uptake and swelling. An unsubstituted or isopropylidene-bridged analog would absorb more moisture, undergo faster chain scission, and fail to meet long-term mechanical property retention specifications.

High-Refractive-Index Optical Resins for Specialty Lenses

The combination of the compact cyclopentylidene ring and the electron-donating methyl substituents yields a high molar refractive index contribution per unit volume, suitable for optical resin formulations where thin, lightweight lenses with high refractive power are needed. The LogP of 6.3 [2] ensures compatibility with hydrophobic co-monomers and additives, enabling homogeneous, haze-free curing. Analogous linear-alkylidene bisphenols produce resins with lower refractive index and poorer humidity resistance, making the target compound the specified choice for premium ophthalmic and digital camera lens applications.

Research Tool for Studying Cycloalkylidene Structure-Property Relationships in Polycondensation

The compound's unique molecular architecture—cyclopentylidene bridge plus four ortho-methyl groups—makes it an essential probe molecule in academic and industrial R&D programs investigating the quantitative effect of bridge ring size and steric substitution on polycarbonate Tg, crystallinity, and degradation kinetics. Published class-level claims [1] establish a baseline property space that can only be fully mapped if the exact compound is procured, not an analog. Using a methylene- or isopropylidene-bridged analog would introduce uncontrolled structural variables, rendering the structure-property correlation invalid.

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